molecular formula C25H19N3O3 B11614024 3-(3-methoxyphenyl)-2-[(Z)-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one

3-(3-methoxyphenyl)-2-[(Z)-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one

Cat. No.: B11614024
M. Wt: 409.4 g/mol
InChI Key: SKRKGGYRXMIEKW-HKWRFOASSA-N
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Description

3-(3-METHOXYPHENYL)-2-{[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound with a unique structure that combines elements of quinazolinone and indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-METHOXYPHENYL)-2-{[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Indole Moiety: The indole moiety can be introduced via a condensation reaction between the quinazolinone core and an indole derivative, often using a catalyst such as p-toluenesulfonic acid.

    Methoxylation: The methoxy group is introduced through a methylation reaction, typically using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(3-METHOXYPHENYL)-2-{[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone N-oxides, while reduction could produce dihydroquinazolinone derivatives.

Scientific Research Applications

3-(3-METHOXYPHENYL)-2-{[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.

    Material Science: Its unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Research: The compound is used in studies of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 3-(3-METHOXYPHENYL)-2-{[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-AMINOPHENYL)-2-{[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE
  • 3-(3-HYDROXYPHENYL)-2-{[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE

Uniqueness

The presence of the methoxy group in 3-(3-METHOXYPHENYL)-2-{[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE distinguishes it from similar compounds. This functional group can influence the compound’s chemical reactivity, biological activity, and physical properties, making it unique in its class.

Properties

Molecular Formula

C25H19N3O3

Molecular Weight

409.4 g/mol

IUPAC Name

3-(3-methoxyphenyl)-2-[(Z)-(1-methyl-2-oxoindol-3-ylidene)methyl]quinazolin-4-one

InChI

InChI=1S/C25H19N3O3/c1-27-22-13-6-4-10-18(22)20(24(27)29)15-23-26-21-12-5-3-11-19(21)25(30)28(23)16-8-7-9-17(14-16)31-2/h3-15H,1-2H3/b20-15-

InChI Key

SKRKGGYRXMIEKW-HKWRFOASSA-N

Isomeric SMILES

CN1C2=CC=CC=C2/C(=C/C3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC=C5)OC)/C1=O

Canonical SMILES

CN1C2=CC=CC=C2C(=CC3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC=C5)OC)C1=O

Origin of Product

United States

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